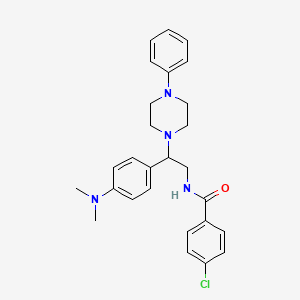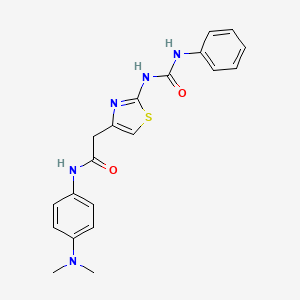![molecular formula C16H13ClN2O3S2 B2907828 N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895455-22-8](/img/structure/B2907828.png)
N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide” belongs to the class of organic compounds known as benzo[d]thiazoles . Benzo[d]thiazoles are compounds containing a benzo[d]thiazole ring system, which consists of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzo[d]thiazole ring attached to a propanamide group via a nitrogen atom, and a (4-chlorophenyl)sulfonyl group attached to the propanamide .Scientific Research Applications
Synthesis and Biological Evaluation
Anticonvulsant and Antitumor Activities
Derivatives of N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide have been synthesized and evaluated for various biological activities, including anticonvulsant and antitumor effects. For instance, some azoles incorporating a sulfonamide moiety were synthesized for their anticonvulsant properties, with several compounds showing significant protection against picrotoxin-induced convulsions (Farag et al., 2012). Additionally, indeno[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and derived thiazole ring systems were synthesized, showing broad-spectrum antitumor activity against various cancer cell lines, underscoring the potential of such compounds in cancer research (Rostom, 2006).
Antimicrobial and Antiproliferative Agents
Research has also focused on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, revealing their potent antimicrobial and antiproliferative activities against human cancer cell lines (Abd El-Gilil, 2019). These findings are crucial for developing new therapeutic agents targeting various microbial infections and cancer types.
Molecular Characterization and Chemical Properties
Physicochemical Characterization
The physicochemical properties and molecular characterization of this compound derivatives have been thoroughly investigated. For example, the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide provided insights into the chemical behavior and potential applications of such compounds in medicinal chemistry (Manolov et al., 2021).
Potential Therapeutic Applications
Alzheimer’s Disease and Cancer Treatment
The exploration of this compound derivatives extends to potential therapeutic applications, including the treatment of Alzheimer’s disease and cancer. Derivatives synthesized for Alzheimer’s disease evaluation highlighted the importance of further investigating these compounds for neurodegenerative diseases (Rehman et al., 2018). Additionally, various derivatives have been assessed for their anticancer activities, offering a promising avenue for developing novel cancer therapies.
Future Directions
The future directions for the study of “N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide” could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of some benzo[d]thiazoles, it could be interesting to explore the potential biological activity of this compound .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)19-16-18-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXSAOCRQAOFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2907746.png)




![N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2907758.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)

![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)
![2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907764.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907766.png)


